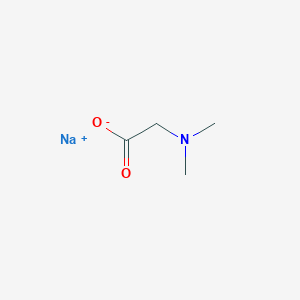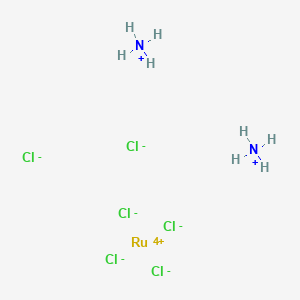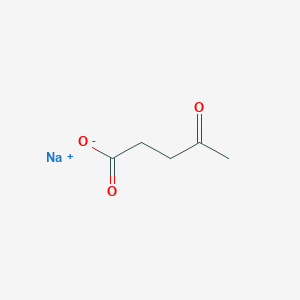
2,6-Bis(4-azidobenzylidene)cyclohexanone
Übersicht
Beschreibung
2,6-Bis(4-azidobenzylidene)cyclohexanone is a compound known for its unique structure and properties. It is primarily used in the field of photosensitive materials due to its ability to undergo photochemical reactions. The compound is characterized by the presence of azide groups attached to a cyclohexanone core, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-azidobenzylidene)cyclohexanone typically involves the reaction of cyclohexanone with 4-azidobenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the azide groups. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product. The compound is often produced in large batches and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(4-azidobenzylidene)cyclohexanone undergoes various chemical reactions, including:
Photochemical Reactions: The compound is highly photosensitive and can undergo photolysis upon exposure to ultraviolet light, leading to the formation of reactive intermediates.
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Thermal Reactions: At elevated temperatures, the compound can decompose, releasing nitrogen gas and forming new chemical species.
Common Reagents and Conditions:
Photochemical Reactions: Ultraviolet light is used to initiate the photolysis of the compound.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, which react with the azide groups under mild conditions.
Thermal Reactions: Elevated temperatures (above 60°C) are required to induce thermal decomposition.
Major Products Formed:
Photochemical Reactions: Reactive intermediates such as nitrenes are formed, which can further react to form various products.
Substitution Reactions: The major products depend on the nucleophile used, resulting in substituted cyclohexanone derivatives.
Thermal Reactions: Decomposition products include nitrogen gas and various organic fragments.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-azidobenzylidene)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in the development of photoresists for lithography and other photochemical processes.
Biology: The compound is employed in the study of photochemical reactions in biological systems, particularly in the investigation of protein and nucleic acid interactions.
Medicine: Research into the potential use of the compound in drug delivery systems and photodynamic therapy is ongoing.
Industry: It is utilized in the production of photosensitive materials, including coatings, adhesives, and polymers
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-azidobenzylidene)cyclohexanone primarily involves its photochemical properties. Upon exposure to ultraviolet light, the azide groups decompose to form nitrenes, which are highly reactive intermediates. These nitrenes can insert into various chemical bonds, leading to the formation of new products. The compound’s ability to generate reactive intermediates makes it a valuable tool in photochemical synthesis and research .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone: This compound has a similar structure but with a methyl group attached to the cyclohexanone ring, which can influence its reactivity and stability.
2,6-Di(4-azidobenzal)cyclohexanone: Another closely related compound with similar photochemical properties but different substitution patterns on the cyclohexanone ring.
Uniqueness: 2,6-Bis(4-azidobenzylidene)cyclohexanone stands out due to its high photosensitivity and the ability to generate reactive intermediates efficiently. Its unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
IUPAC Name |
2,6-bis[(4-azidophenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c21-25-23-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)27)13-15-6-10-19(11-7-15)24-26-22/h4-13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNOMHUYXSAUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066574 | |
| Record name | Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20237-98-3 | |
| Record name | 2,6-Bis(4-azidobenzal)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20237-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2,6-bis((4-azidophenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020237983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-bis(4-azidobenzylidene)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















